(E)-methyl 2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate
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Overview
Description
This compound is a derivative of benzaldehyde, specifically a methoxybenzaldehyde . Methoxybenzaldehydes are one of the important groups of benzoate derivatives. Some of them, exhibiting refreshing fragrance can be used as flavouring ingredients in food and cosmetics .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of ortho-vanillin with other compounds . For example, a novel Cu(II) complex based on the Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized .Molecular Structure Analysis
The molecular structure of similar compounds consists of a Cu(II) ion bound to two singly deprotonated Schiff base bridging ligands that form a CuN2O4 chelation environment, and a coordination sphere with a disordered octahedral geometry .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 294.300 Da and a melting point of 127-132 °C .Scientific Research Applications
Antimicrobial Activity
Studies have shown that derivatives of rhodanine-3-acetic acid exhibit significant antimicrobial properties. For instance, Krátký, Vinšová, and Stolaříková (2017) reported that derivatives were active against mycobacteria, with specific compounds showing high activity against Mycobacterium tuberculosis. Additionally, compounds in this class demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, highlighting their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer and Antiangiogenic Effects
Certain derivatives have been explored for their anticancer and antiangiogenic properties. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and tested them against transplantable mouse tumors, demonstrating significant inhibition of tumor growth and angiogenesis. These findings suggest potential therapeutic applications in cancer treatment (Chandrappa et al., 2010).
Synthesis of Novel Compounds
The structural flexibility of (E)-methyl 2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate and related compounds allows for the synthesis of a wide range of novel derivatives with potential scientific applications. For example, Yavari, Taheri, Naeimabadi, Bahemmat, and Halvagar (2018) developed a method for synthesizing tetrasubstituted pyrazole derivatives via a 1,3-dipolar cycloaddition, demonstrating the compound's utility in creating structurally diverse molecules (Yavari, Taheri, Naeimabadi, Bahemmat, & Halvagar, 2018).
Photovoltaic Applications
In the field of organic solar cells, derivatives of this compound have been evaluated for their photovoltaic properties. Khan et al. (2019) designed triazatruxene-based donor materials, modifying the acceptor moiety with compounds including this chemical structure. They found that these materials exhibit promising optoelectronic properties for use in organic solar cells, indicating the compound's potential in renewable energy technologies (Khan et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-19-10-5-8(3-4-9(10)16)6-11-13(18)15(14(21)22-11)7-12(17)20-2/h3-6,16H,7H2,1-2H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRXHNXWBTUUJP-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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